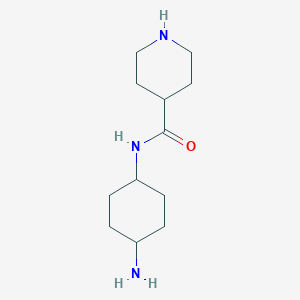

N-(4-aminocyclohexyl)piperidine-4-carboxamide

Beschreibung

N-(4-Aminocyclohexyl)piperidine-4-carboxamide is a piperidine-based carboxamide derivative characterized by a cyclohexylamine substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 225.34 g/mol (calculated).

The compound is typically synthesized via coupling reactions involving piperidine-4-carboxylic acid derivatives and 4-aminocyclohexylamine. It is commercially available as a dihydrochloride salt (N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride) to enhance solubility and stability .

Eigenschaften

Molekularformel |

C12H23N3O |

|---|---|

Molekulargewicht |

225.33 g/mol |

IUPAC-Name |

N-(4-aminocyclohexyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C12H23N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h9-11,14H,1-8,13H2,(H,15,16) |

InChI-Schlüssel |

AFQWSFGFXALJHC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CCC1N)NC(=O)C2CCNCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 4-aminocyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of N-(4-aminocyclohexyl)piperidine-4-carboxamide may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-aminocyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amides and other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(4-aminocyclohexyl)piperidine-4-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of amide derivatives on cellular processes. It is also employed in the development of new biochemical assays .

Medicine: It is investigated for its role in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of polymers and coatings .

Wirkmechanismus

The mechanism of action of N-(4-aminocyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Piperidine-4-carboxamide derivatives exhibit diverse pharmacological profiles depending on their substituents. Below is a detailed comparison of N-(4-aminocyclohexyl)piperidine-4-carboxamide with structurally related compounds:

Structural and Functional Modifications

Biologische Aktivität

N-(4-aminocyclohexyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-(4-aminocyclohexyl)piperidine-4-carboxamide is characterized by its unique piperidine structure, which contributes to its interaction with various biological targets. The compound's molecular formula is , and it features an amine group attached to a cyclohexane ring, enhancing its solubility and bioavailability.

The biological activity of N-(4-aminocyclohexyl)piperidine-4-carboxamide primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate the activity of various targets, including:

- Protein Kinase B (PKB/Akt) : This pathway is crucial for regulating cell growth and survival. Inhibitors targeting PKB have potential applications in cancer therapy due to their ability to disrupt uncontrolled cellular signaling associated with tumor progression .

- Vascular Endothelial Growth Factor Receptor (VEGFR) : The compound exhibits inhibitory effects on VEGFR, which is pivotal in angiogenesis. This suggests potential applications in treating diseases characterized by abnormal blood vessel growth, including cancer .

In Vitro Studies

In vitro studies have demonstrated that N-(4-aminocyclohexyl)piperidine-4-carboxamide exhibits significant biological activity:

- Antitumor Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. For instance, a representative compound showed an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating its potential as an anticancer agent .

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on several kinases. Notably, it has shown promising results against PKB, with selectivity over other kinases, making it a candidate for further development as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Antitumor Efficacy :

A study conducted on HepG2 cells demonstrated that N-(4-aminocyclohexyl)piperidine-4-carboxamide not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. This effect was attributed to the modulation of signaling pathways associated with PKB and ERK . -

Exploration of Multi-target Effects :

Another investigation highlighted the compound's ability to inhibit multiple kinases simultaneously, including VEGFR-2 and ERK-2. This multi-target approach may enhance therapeutic efficacy while reducing the likelihood of resistance commonly seen with single-target drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.